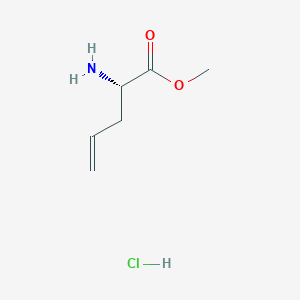

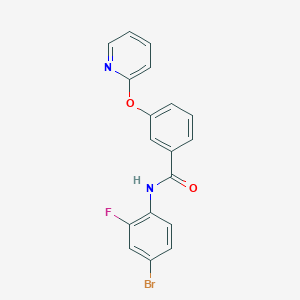

![molecular formula C16H12N2O4 B2751690 N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921546-09-0](/img/structure/B2751690.png)

N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organoselenium Chemistry and Antioxidant Properties

Organoselenides, including compounds containing the benzo[d][1,3]dioxole subunit, have attracted significant attention due to their diverse applications. These compounds exhibit antioxidant properties and have been investigated for their potential in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The discovery of organoselenides acting as antioxidants, antitumor agents, anti-infectives, cytokine inducers, and immuno-modulators has further fueled research efforts in this field.

Antitumor Activity

The benzodioxole structural motif appears in various natural products and synthetic compounds with important pharmaceutical applications. Some derivatives of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide have demonstrated antitumor activity. For instance, novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines exhibited potent growth inhibition against HeLa, A549, and MCF-7 cell lines .

Bioactive Compounds and Vasodilatory Effects

Recent studies have highlighted the bioactivity of benzo[d][1,3]dioxole derivatives. LASSBio-294, a novel compound of this class, demonstrated inotropic and vasodilatory effects. Such findings underscore the potential therapeutic applications of these compounds .

Indole-Based Anticancer Agents

Researchers have designed and synthesized 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute myeloid leukemia (HL-60) cell lines. The indole scaffold, combined with the benzodioxole moiety, holds promise for developing effective anticancer agents .

Antimicrobial Properties

Certain benzo[d][1,3]dioxole derivatives have demonstrated antimicrobial activity. Further exploration of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide and related compounds may reveal novel antimicrobial agents .

COX-2 Inhibition and Anti-Inflammatory Potential

Given the presence of benzo[d][1,3]dioxole in COX-2 inhibitors, investigating the anti-inflammatory properties of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide derivatives is warranted. These compounds may offer insights into managing inflammatory conditions .

Mecanismo De Acción

Target of Action

The primary target of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is microtubules and their component protein, tubulin . Microtubules are a crucial part of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division .

Mode of Action

N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide interacts with its target by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting several biochemical pathways. The most significant of these is the cell cycle , particularly the mitotic phase . By causing a mitotic blockade, the compound prevents cells from dividing, which can lead to cell death .

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing apoptosis in cancer cells, the compound can help to control the growth and spread of tumors .

Propiedades

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-15-7-10-5-11(2-3-12(10)18-15)17-16(20)9-1-4-13-14(6-9)22-8-21-13/h1-6H,7-8H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJKOXSMKNBJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)

![N-mesityl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2751612.png)

![Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751615.png)

![1-[(4-Phenylphenyl)methoxymethyl]benzotriazole](/img/structure/B2751616.png)

![Benzo[b]thiophene-4-methanamine hydrochloride](/img/structure/B2751619.png)

![3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2751620.png)

![2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B2751621.png)

![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2751630.png)